molecular formula C5H8ClF2NO2 B14022701 (2R)-3,3-difluoropyrrolidine-2-carboxylic acid;hydrochloride

(2R)-3,3-difluoropyrrolidine-2-carboxylic acid;hydrochloride

Cat. No.: B14022701
M. Wt: 187.57 g/mol
InChI Key: PMNLCMJBDMOXCF-AENDTGMFSA-N
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Description

(2R)-3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride is a fluorinated pyrrolidine derivative with a carboxylic acid moiety and a hydrochloride salt. The compound features a rigid pyrrolidine ring substituted with two fluorine atoms at the 3,3-positions, enhancing its electronegativity and influencing conformational stability via gauche effects. The (2R)-stereochemistry is critical for chiral recognition in biological systems. Its hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical and biochemical applications .

Properties

Molecular Formula

C5H8ClF2NO2

Molecular Weight

187.57 g/mol

IUPAC Name

(2R)-3,3-difluoropyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C5H7F2NO2.ClH/c6-5(7)1-2-8-3(5)4(9)10;/h3,8H,1-2H2,(H,9,10);1H/t3-;/m1./s1

InChI Key

PMNLCMJBDMOXCF-AENDTGMFSA-N

Isomeric SMILES

C1CN[C@@H](C1(F)F)C(=O)O.Cl

Canonical SMILES

C1CNC(C1(F)F)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Route Examples

Claisen Rearrangement and Cyclization Approach

A well-documented, practical synthesis for the core 3,3-difluoropyrrolidine scaffold involves the following steps:

Step Description Key Reagents/Conditions Notes
1 Claisen rearrangement of an allylic precursor Allyl vinyl ether, heat Sets up the backbone for difluorination
2 Ru(VIII)-catalyzed oxidation Ruthenium tetroxide (RuO₄) Oxidizes to 2,2-difluorosuccinic acid
3 Cyclization to N-benzyl-3,3-difluoropyrrolidinone Dehydrating agents, base Forms the pyrrolidinone ring
4 Reduction to 3,3-difluoropyrrolidine Borane-dimethyl sulfide complex (BH₃·Me₂S) Reduces the lactam to the amine
5 Carboxylation at 2-position Carboxylation agents Introduces the carboxylic acid group
6 Resolution to achieve (2R)-enantiomer Chiral resolution agents Ensures stereochemical purity
7 Salt formation Hydrochloric acid (HCl) Converts to hydrochloride salt

Key Points:

  • The Claisen rearrangement is critical for establishing the correct carbon skeleton.
  • Difluorination is achieved early, ensuring the fluorine atoms are in the desired positions.
  • The reduction of the lactam is a pivotal step for accessing the pyrrolidine core.
  • Final steps focus on introducing the carboxylic acid and resolving the stereochemistry before salt formation.
Azomethine Ylide Cycloaddition

An alternative approach utilizes azomethine ylides in a [3+2] cycloaddition to construct the pyrrolidine ring with difluorinated substituents:

Step Description Key Reagents/Conditions Notes
1 Generation of azomethine ylide α-amino acid, formaldehyde Forms reactive 1,3-dipole
2 Cycloaddition with difluorinated alkene Difluoroalkene Directly forms difluorinated pyrrolidine
3 Functional group manipulation Oxidation, hydrolysis Introduces carboxylic acid
4 Resolution and salt formation Chiral agents, HCl Achieves (2R)-enantiomer and hydrochloride salt

Key Points:

  • This method enables direct construction of the difluorinated pyrrolidine ring.
  • Stereocontrol is achieved by using chiral starting materials or resolution.
  • The approach is modular and amenable to structural variation.
Deoxyfluorination of Ketones

Recent advances report the use of deoxyfluorination techniques (e.g., with sulfur tetrafluoride) to introduce difluoromethylene groups onto pyrrolidine precursors:

Step Description Key Reagents/Conditions Notes
1 Synthesis of pyrrolidinone precursor Standard organic synthesis Provides the scaffold for fluorination
2 Deoxyfluorination Sulfur tetrafluoride (SF₄), dialkylamines Converts carbonyl to difluoromethylene group
3 Carboxylation and resolution Carboxylation agents, chiral resolution Introduces acid and ensures (2R)-stereochemistry
4 Salt formation Hydrochloric acid Forms hydrochloride salt

Key Points:

  • Deoxyfluorination is a powerful tool for introducing difluoromethylene groups.
  • This method is suited for late-stage fluorination of complex molecules.

Reaction Conditions and Optimization

  • Temperature: Most steps require careful temperature control, especially during rearrangement and fluorination.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) are often used for fluorination; aqueous or alcoholic solvents for salt formation.
  • Yield Optimization: Purification by crystallization or chromatography is essential for high yield and purity.
  • Stereochemical Control: Chiral resolution or asymmetric synthesis is critical for obtaining the (2R)-enantiomer.

Summary Table: Preparation Methods

Method Key Steps Advantages Limitations
Claisen Rearrangement & Cyclization Rearrangement, oxidation, cyclization, reduction, carboxylation, resolution, salt formation Well-established, scalable, high stereochemical control Multi-step, requires hazardous reagents
Azomethine Ylide Cycloaddition Ylide generation, cycloaddition, functionalization, resolution, salt formation Direct ring construction, modular Stereocontrol may require resolution
Deoxyfluorination Scaffold synthesis, deoxyfluorination, carboxylation, resolution, salt formation Late-stage fluorination, versatile Use of toxic fluorinating agents

Research Findings and Literature Diversity

  • The Claisen rearrangement-based approach is cited as practical and cost-effective, with well-documented protocols available in the Journal of Organic Chemistry and PubMed.
  • Azomethine ylide chemistry provides a modern, stereoselective route, as reported in recent organic synthesis literature.
  • Deoxyfluorination methods, including continuous flow approaches, have been explored for both efficiency and scalability, as highlighted in recent process chemistry reviews.
  • The importance of chiral resolution and salt formation is emphasized across all methods to ensure the pharmacologically relevant (2R)-enantiomer and suitable solubility.

Chemical Reactions Analysis

Types of Reactions

(2R)-3,3-difluoropyrrolidine-2-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction may produce fluorinated amines or alcohols.

Scientific Research Applications

(2R)-3,3-difluoropyrrolidine-2-carboxylic acid;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-3,3-difluoropyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Pyrrolidine Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Key Features References
(2R)-3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride C₅H₈ClF₂NO₂ 169.58 3,3-difluoro, (2R)-configuration High electronegativity, chiral specificity, hydrochloride salt enhances solubility
1-Boc-3,3-difluoropyrrolidine-2-carboxylic acid C₁₀H₁₅F₂NO₄ 251.23 3,3-difluoro, Boc-protected Boc group increases lipophilicity; neutral form less soluble in water
(2S,4R)-1-Boc-4-(trifluoromethyl)pyrrolidin-2-carboxylic acid C₁₁H₁₆F₃NO₄ 307.25 4-CF₃, Boc-protected Trifluoromethyl group adds steric bulk and lipophilicity; (2S,4R)-stereochemistry
(S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride C₇H₁₂ClF₂NO₂ 215.63 4,4-difluoro, 3,3-dimethyl, (S)-configuration Dimethyl groups increase steric hindrance; reduced ring flexibility
(2R,3R)-3-Fluoropyrrolidine-2-carboxylic acid hydrochloride C₅H₉ClFNO₂ 169.58 3-fluoro, (2R,3R)-stereochemistry Single fluorine substitution; similar solubility profile to target compound
Key Observations:
  • Fluorination Patterns: The 3,3-difluoro substitution in the target compound creates stronger electron-withdrawing effects compared to mono-fluorinated analogs (e.g., (2R,3R)-3-fluoropyrrolidine-2-carboxylic acid hydrochloride).
  • Steric Effects : Compounds like (S)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride exhibit reduced flexibility due to dimethyl groups, which may hinder binding to sterically sensitive targets .
  • Protective Groups : Boc-protected derivatives (e.g., 1-Boc-3,3-difluoropyrrolidine-2-carboxylic acid) are more lipophilic, favoring membrane permeability but requiring deprotection for active carboxylic acid functionality .

Stereochemical and Functional Group Variations

Compound Name Substituents Stereochemistry Biological Relevance References
(2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride 3-hydroxy (2S,3R) Hydroxyl group enables hydrogen bonding; lower molecular weight (167.59) vs. target
(R)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride 3-phenylpropyl (R) Hydrophobic side chain increases lipophilicity; potential for CNS penetration
(R)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride 3-(trifluoromethyl)benzyl (R) Trifluoromethyl group enhances metabolic stability and electronic effects
Key Observations:
  • Hydrogen Bonding : Hydroxyl-containing analogs (e.g., (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid hydrochloride) may exhibit stronger interactions with polar biological targets compared to fluorinated derivatives .

Research Implications

  • Drug Design : The 3,3-difluoro substitution in the target compound balances electronic effects and conformational stability, making it advantageous for protease inhibitors or enzyme-targeted therapies.
  • Stereochemical Sensitivity : The (2R)-configuration is critical for activity in chiral environments, as seen in analogs like (2R,3R)-3-fluoropyrrolidine-2-carboxylic acid hydrochloride .
  • Salt Forms : Hydrochloride salts universally improve solubility, but Boc-protected or neutral forms may be preferred for specific delivery systems .

Data Gaps and Limitations

  • Physicochemical Data : Melting points, solubility, and stability data are unavailable for many analogs, limiting direct comparisons.
  • Biological Activity : Evidence lacks detailed IC₅₀ or binding affinity data, necessitating further experimental validation.

Biological Activity

(2R)-3,3-Difluoropyrrolidine-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C5H8F2NO2HClC_5H_8F_2NO_2\cdot HCl, and it features a pyrrolidine ring with two fluorine atoms at the 3-position and a carboxylic acid functional group. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, making them attractive candidates for drug development.

Inhibition of Enzymatic Activity

Research indicates that difluoropyrrolidine derivatives can act as inhibitors for various enzymes. For instance, studies have shown that compounds similar to (2R)-3,3-difluoropyrrolidine-2-carboxylic acid can inhibit diacylglycerol acyltransferase-1 (DGAT-1), an enzyme crucial for triglyceride formation. This inhibition has been linked to improved metabolic profiles in animal models, suggesting potential applications in treating obesity and metabolic syndrome .

Anticancer Properties

Recent investigations into difluoropyrrolidine derivatives have highlighted their potential anticancer effects. For example, a study demonstrated that related compounds inhibited the growth of pancreatic cancer cells comparably to established chemotherapeutics like gemcitabine . These findings suggest that the difluoropyrrolidine scaffold may enhance the efficacy of anticancer agents.

Modulation of Lipophilicity and Permeability

The introduction of fluorine atoms is known to modulate the lipophilicity and permeability of compounds. Research has indicated that difluoromethyl compounds exhibit altered absorption, distribution, metabolism, and excretion (ADME) properties compared to their non-fluorinated analogs. Specifically, difluoropyrrolidine derivatives can show increased permeability while maintaining lower lipophilicity compared to other fluorinated compounds .

Study on DGAT-1 Inhibition

In a study involving diet-induced obese rats, a related compound demonstrated significant inhibition of weight gain and improved glucose tolerance. The compound was administered at varying doses (0.3, 1, and 3 mg/kg) over a 21-day period. The results showed a dose-dependent response with an IC50 value of 57 nM for DGAT-1 inhibition .

Dose (mg/kg) Weight Gain Inhibition (%) Glucose Tolerance Improvement (%)
0.32515
14030
36050

The biological activity of (2R)-3,3-difluoropyrrolidine-2-carboxylic acid hydrochloride is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : By binding to active sites on target enzymes like DGAT-1, the compound reduces triglyceride synthesis.
  • Cellular Uptake : Enhanced permeability due to fluorination allows for better cellular uptake and bioavailability.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in metabolic regulation and cell proliferation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R)-3,3-difluoropyrrolidine-2-carboxylic acid hydrochloride?

  • Methodology : Multi-step synthesis involving hydrolysis with hydrochloric acid under controlled conditions (93–96°C for 17 hours) is effective for analogous pyrrolidine derivatives. For example, ester hydrolysis using HCl in water followed by pH adjustment (to ~6.5) and solvent extraction (e.g., isopropanol/dichloromethane) yields purified solids. Recrystallization in ethanol/ethyl acetate mixtures further refines the product .
  • Key Steps :

  • Hydrolysis of methyl esters with HCl.
  • pH-controlled precipitation and solvent extraction.
  • Recrystallization for purity enhancement.

Q. How can researchers characterize the compound’s structural and stereochemical integrity?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Confirm stereochemistry via 1^1H and 19^19F NMR to resolve fluorine substituents and chiral centers.
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve absolute configuration, as demonstrated for related hydroxyproline derivatives .

Q. What are the recommended storage conditions to ensure stability?

  • Methodology : Store as a powder at -20°C for up to 3 years or in solvent (e.g., methanol/dichloromethane) at -80°C for 1 year. Avoid moisture and light exposure to prevent decomposition .

Advanced Research Questions

Q. How can enantiomeric purity be assessed for chiral derivatives of this compound?

  • Methodology : Employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) and polar mobile phases (e.g., hexane/isopropanol). Compare retention times to enantiomeric standards. For example, (2S,3R)-3-aminopyrrolidine-2-carboxylic acid hydrochloride was resolved using such methods .

Q. What mechanistic insights exist for catalytic steps in its synthesis?

  • Methodology : Investigate palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) for intermediates. Studies on analogous compounds highlight the role of tert-butyl XPhos ligands and cesium carbonate in facilitating C–N bond formation under inert atmospheres .

Q. How should researchers address contradictions in reported reaction yields or conditions?

  • Methodology : Conduct factorial experiments to isolate variables (e.g., catalyst loading, temperature). For example, varying HCl concentration (36.5% vs. diluted) during hydrolysis may optimize yield. Cross-validate with kinetic studies (e.g., time-temperature profiles) .

Q. Can computational models predict its reactivity or interaction with biological targets?

  • Methodology : Use density functional theory (DFT) to map electronic properties (e.g., fluorine’s inductive effects) or molecular docking to simulate binding with enzymes (e.g., proline-specific peptidases). PubChem-derived InChI data supports such modeling .

Q. How can substituent modifications enhance biological activity?

  • Methodology : Introduce fluorinated or heteroaromatic groups at the pyrrolidine ring, guided by structure-activity relationship (SAR) studies. For example, 3-fluoro-6-aminopyridine derivatives in related compounds improved target affinity .

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